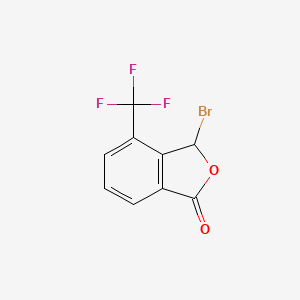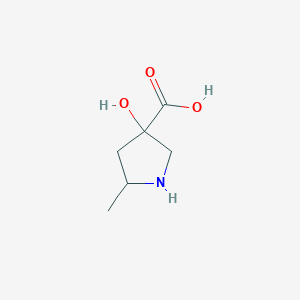![molecular formula C34H44Br2N8Na2O10S2 B12859707 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate is a complex organic compound that is often used in various scientific research applications. This compound is known for its unique chemical structure, which includes a brominated pyridylazo group and a sulfopropylamino phenol moiety. The presence of these functional groups imparts specific chemical properties that make it valuable in analytical chemistry, particularly in the detection and quantification of metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate typically involves multiple steps. The process begins with the bromination of 2-aminopyridine to form 5-bromo-2-aminopyridine. This intermediate is then subjected to azo coupling with 2-hydroxy-5-[N-propyl-N-(3-sulfopropyl)amino]benzene diazonium salt. The reaction conditions often require acidic or basic environments to facilitate the coupling reaction. The final product is then isolated and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and azo coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the azo group, resulting in the formation of amines.
Substitution: The bromine atom in the pyridylazo group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate has several scientific research applications, including:
Analytical Chemistry: It is used as a reagent for the detection and quantification of metal ions in various samples. The compound forms colored complexes with metal ions, which can be measured using spectrophotometry.
Biology: The compound is used in biological assays to study metal ion interactions with biomolecules.
Industry: The compound is used in industrial processes for the analysis of metal content in raw materials and products.
相似化合物的比较
Similar Compounds
2-(5-Chloro-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate: Similar structure but with a chlorine atom instead of bromine.
2-(5-Iodo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate: Similar structure but with an iodine atom instead of bromine.
2-(5-Methyl-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The uniqueness of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate lies in its specific brominated structure, which imparts distinct chemical properties. The bromine atom enhances the compound’s ability to form stable complexes with metal ions, making it particularly useful in analytical applications. Additionally, the presence of the sulfopropylamino group increases the compound’s solubility in aqueous solutions, further enhancing its utility in various research and industrial applications.
属性
分子式 |
C34H44Br2N8Na2O10S2 |
|---|---|
分子量 |
994.7 g/mol |
IUPAC 名称 |
disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-hydroxy-N-propylanilino]propane-1-sulfonate;dihydrate |
InChI |
InChI=1S/2C17H21BrN4O4S.2Na.2H2O/c2*1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17;;;;/h2*4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26);;;2*1H2/q;;2*+1;;/p-2 |
InChI 键 |
ICAYIXPICHLPCP-UHFFFAOYSA-L |
规范 SMILES |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O.CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O.O.O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)
![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
amine](/img/structure/B12859666.png)
![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)

![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)

